molecular formula C20H20N2O5 B13394744 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid

Cat. No.: B13394744
M. Wt: 368.4 g/mol
InChI Key: NJHKPVSGTKWJEN-UHFFFAOYSA-N
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid is a chiral, Fmoc-protected amino acid derivative designed for advanced solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine moiety, enabling orthogonal synthesis strategies that are crucial for constructing complex peptides. This compound is particularly valued as a specialized building block for introducing modified amino acid residues into peptide chains, allowing researchers to investigate structure-activity relationships, enhance metabolic stability, and modulate the physicochemical properties of novel synthetic peptides. Its applications extend to the development of peptide-based tools for pharmaceutical research, including the exploration of new therapeutic agents, enzyme inhibitors, and diagnostic probes. The R-configured chiral center ensures the incorporation of a specific stereochemistry, which is often critical for biological recognition and function. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-12(23)21-10-18(19(24)25)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHKPVSGTKWJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Fmoc Acyl Levodopa

Reaction Overview:
Levodopa (L-3,4-dihydroxyphenylalanine) reacts with fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) to form the Fmoc-protected levodopa derivative.

Procedure:

  • Reagents:

    • Levodopa
    • Sodium bicarbonate (NaHCO₃)
    • Acetone
    • Fmoc-OSu (fluorenylmethoxycarbonyl succinimide)
  • Conditions:

    • Molar ratio: Levodopa:NaHCO₃ = 1:1 to 1:6
    • Stirring at room temperature or slight reflux
    • Addition of acetone to facilitate solubility
    • Overnight reaction to ensure complete acylation
  • Workup:

    • Quenching with water
    • Extraction with ethyl acetate
    • Washing water layer with ethyl acetate
    • Drying over anhydrous magnesium sulfate
    • Concentration and recrystallization from Sherwood oil or ethyl acetate

Outcome:
Formation of Fmoc-levodopa with high purity, suitable for subsequent reactions.

Conversion to Fmoc-Carbonyl Acyl Levodopa

Reaction Overview:
The Fmoc-levodopa is reacted with Fmoc-OSu in the presence of sodium bicarbonate to yield Fmoc acyl levodopa.

Reaction Conditions:

Parameter Details
Solvent Acetone
Catalyst Sodium bicarbonate (NaHCO₃)
Molar Ratios Levodopa:NaHCO₃ = 1:1 to 6; Fmoc-OSu:Levodopa ≈ 0.8–1.3
Temperature Room temperature to slight reflux
Duration Stir overnight (~12–24 hours)

Purification:

  • Extraction with ethyl acetate
  • Washing with water
  • Drying and concentration
  • Crystallization from Sherwood oil or ethyl acetate

This intermediate, Fmoc acyl levodopa , serves as a key precursor for further functionalization.

Formation of the Target Compound via Cyclization with 2,2-Dimethoxypropane

Reaction Overview:
The Fmoc acyl levodopa undergoes a cyclization with 2,2-dimethoxypropane in tetrahydrofuran (THF), catalyzed by pyridinium p-toluenesulfonate (PPTS), to form the (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid .

Procedure:

Parameter Details
Solvent THF
Catalyst PPTS (0.1–0.5 molar equivalents)
Molar Ratios Fmoc acyl levodopa:2,2-dimethoxypropane = 2:1 to 20:1
Temperature Reflux (~66°C)
Duration 0.5–50 hours, depending on scale and desired conversion
  • Post-Reaction Workup:

    • Concentration under reduced pressure
    • Addition of acetic acid ethyl ester for purification
    • Washing with ferric chloride solution and ethyl acetate
    • Drying over anhydrous magnesium sulfate
    • Recrystallization from ethyl acetate

Outcome:
The cyclized product, (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid , is obtained with high purity suitable for peptide synthesis.

Notes on Stereochemistry and Purity

The stereochemistry at the 2-position is maintained throughout the synthesis, with the configuration confirmed via chiral HPLC or optical rotation measurements. Purity is typically verified through NMR, mass spectrometry, and elemental analysis.

Summary Table of Key Reaction Parameters

Step Reagents Solvent Catalyst Temperature Time Purification Method
Levodopa + Fmoc-OSu Levodopa, NaHCO₃, Fmoc-OSu Acetone None Room temp / Reflux Overnight Ethyl acetate extraction, recrystallization
Acylation Same as above Acetone None Room temp / Reflux Overnight Same as above
Cyclization Fmoc acyl levodopa + 2,2-dimethoxypropane THF PPTS Reflux (~66°C) 0.5–50 hours Concentration, recrystallization

Research Findings and Applications

The synthesized (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid is primarily employed as a protected amino acid derivative in peptide synthesis, facilitating the incorporation of the acetamido group into peptide chains. Its stereospecific synthesis ensures the production of enantiomerically pure peptides, which are crucial in drug development and biomolecular studies.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and reduced forms of the compound .

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Plays a role in the study of protein structure and function.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is then selectively deprotected using piperidine, allowing for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid and analogous Fmoc-protected amino acids:

Compound Name Substituent on β-Carbon Stereochemistry Molecular Weight (g/mol) Key Applications/Properties Source (Evidence ID)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid Acetamido (-NHCOCH₃) R ~401 (estimated)* Peptide synthesis, structural studies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) S 401.45 Research in hydrophobic peptide domains; HPLC purity: 99.76%
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl R Not specified Development of fluorinated peptides for enhanced stability/bioavailability
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid Cyclohexyl + methylated amino R 442.53 Modified peptide backbones; potential antiviral research
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl S 393.46 Incorporation of sulfur-containing residues for metal coordination or redox activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid Mercapto (-SH) R Not specified Disulfide bond formation in peptides; requires careful handling due to reactivity

*Note: Molecular weight estimated based on structural analogs (e.g., ).

Structural and Functional Insights

Side-Chain Diversity :

  • The acetamido group in the target compound provides a polar, hydrogen-bonding moiety, contrasting with hydrophobic groups like cyclohexyl () or o-tolyl (). This influences solubility and peptide folding dynamics .
  • Fluorinated aromatic side chains (e.g., 3,5-difluorophenyl in ) enhance metabolic stability and membrane permeability in therapeutic peptides .
  • Thiol-containing variants () enable site-specific disulfide bridging, critical for stabilizing peptide tertiary structures .

Stereochemical Impact :

  • The R-configuration in the target compound may confer distinct binding affinities compared to S-enantiomers. For example, (S)-o-tolyl derivatives () are preferred in certain chiral recognition contexts .

Applications in Drug Development: Analogs like (R)-3-(4-ureidophenyl)propanoic acid () are used in designing peptide-based inhibitors, such as HIV-1 entry inhibitors () . Methylated amino groups () alter backbone flexibility and protease resistance, relevant in antiviral peptide engineering .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid is a complex organic compound notable for its unique structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorenyl group, which is a polycyclic aromatic hydrocarbon, linked to an acetamidopropanoic acid derivative. The presence of the methoxycarbonyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry and drug development.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit significant biological activity, including:

  • Anti-inflammatory properties : Compounds with fluorenyl moieties have been shown to modulate inflammatory pathways.
  • Antimicrobial effects : Similar structures have demonstrated activity against various bacterial strains.
  • Anticancer potential : Some derivatives exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryModulation of cytokine release
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduction of apoptosis in cancer cell lines

The biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid can be attributed to:

  • Interaction with Biological Targets : The fluorenyl moiety allows for binding to various biological targets, influencing cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have been documented to inhibit enzymes critical in disease pathways, such as those involved in inflammation and cancer progression.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of fluorenyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents .

Case Study 2: Anticancer Effects

Research on fluorenone derivatives demonstrated their ability to inhibit tumor growth in various cancer models. One derivative was found to induce apoptosis in breast cancer cells by activating caspase pathways, highlighting its potential as an anticancer therapeutic .

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc [(9H-fluoren-9-ylmethoxy)carbonyl] group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other side-chain protecting groups intact. This orthogonal protection strategy is critical for synthesizing complex peptides with high fidelity .

Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?

Chiral purity is preserved through the use of enantiomerically pure starting materials and controlled reaction conditions. For example, coupling reactions are performed at low temperatures (e.g., 0–4°C) with activating agents like HATU or DIC to minimize racemization. Post-synthesis chiral HPLC or circular dichroism (CD) spectroscopy is recommended to verify configuration retention .

Q. What are standard purification methods for this compound after synthesis?

Purification typically involves reverse-phase HPLC with a C18 column using gradients of acetonitrile/water (0.1% TFA). For lab-scale prep, flash chromatography with ethyl acetate/hexane or dichloromethane/methanol mixtures is employed. Crystallization from ethanol/water mixtures may enhance purity for X-ray studies .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase synthesis using this amino acid derivative?

Coupling efficiency depends on solvent choice (e.g., DMF or DCM), activating agents (e.g., HOBt/EDC or OxymaPure/DIC), and reaction time. Pre-activation of the carboxylate for 5–10 minutes before resin addition improves yields. Monitoring by Kaiser test or FT-IR spectroscopy ensures complete coupling. Suboptimal results may require double coupling or microwave-assisted synthesis (50°C, 10–15 min) .

Q. What analytical techniques resolve contradictions in stability data under acidic vs. basic conditions?

Conflicting stability reports arise from varying solvent systems. For example, the Fmoc group is stable in acidic media (e.g., TFA) but labile in bases. Accelerated stability studies using LC-MS under controlled pH (1–12) and temperature (25–60°C) can quantify degradation kinetics. DFT calculations modeling the compound’s hydrolysis pathways provide mechanistic insights .

Q. How do structural modifications (e.g., acetamido vs. mercapto substituents) impact biological activity?

The acetamido group enhances hydrogen-bonding capacity, potentially improving target binding affinity compared to thiol-containing analogs. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding thermodynamics. Molecular dynamics simulations further elucidate substituent effects on conformational flexibility .

Q. What strategies mitigate toxicity risks during in vitro assays?

Despite limited ecotoxicological data , researchers should adhere to GHS hazard guidelines (H302, H315, H319). Use fume hoods, nitrile gloves, and sealed reaction vessels to minimize exposure. Cytotoxicity screening (e.g., MTT assays) at 10–100 µM concentrations in HEK293 or HepG2 cells establishes safe working thresholds .

Methodological Considerations

Q. How to address low yields in large-scale syntheses of this compound?

Scale-up challenges often stem from inefficient mixing or exothermic reactions. Transitioning from batch to flow chemistry improves heat dissipation and reaction homogeneity. Process analytical technology (PAT), such as inline FT-IR, monitors intermediate formation. Recycling solvents (e.g., DCM via distillation) reduces costs .

Q. What protocols validate the absence of racemization in final products?

Chiral derivatization with Marfey’s reagent followed by LC-MS/MS analysis confirms enantiopurity. Alternatively, X-ray crystallography provides definitive structural confirmation. For peptides, Edman degradation or enzymatic digestion (e.g., trypsin) coupled with MS/MS sequencing verifies stereochemical integrity .

Q. How to design stability studies for long-term storage?

Store the compound under argon at –20°C in amber vials to prevent light-induced degradation. Forced degradation studies under ICH Q1A guidelines (40°C/75% RH for 6 months) assess shelf life. Lyophilization with cryoprotectants (e.g., trehalose) enhances stability for bioconjugation applications .

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